molecular formula C12H11BrN2O3 B13699258 Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13699258
M. Wt: 311.13 g/mol
InChI Key: PIPWSHDENIOVPX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of the bromo and methyl groups on the phenyl ring, along with the oxadiazole moiety, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and sodium acetate to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present on the molecule .

Scientific Research Applications

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its biological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Chemical Biology: The compound is employed in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and methyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-methylpropiophenone: A haloketone with similar bromo and methyl substitutions on the phenyl ring.

    3-Bromo-4-phenylpentanoic acid: Another compound with a bromo substitution on the phenyl ring.

Uniqueness

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the bromo and methyl groups with the oxadiazole moiety enhances its potential for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3

InChI Key

PIPWSHDENIOVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br

Origin of Product

United States

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